Comparison of Physical Properties: Methanethiol vs. Methanol Functional Group
The substitution of a thiol (-SH) group for a hydroxyl (-OH) group, as seen in the alcohol analog (3-methylisoxazol-5-yl)methanol (CAS 14716-89-3), results in a quantifiable increase in molecular weight from 113.12 g/mol to 129.18 g/mol. This 16.06 g/mol increase is due to the replacement of oxygen (atomic weight 16) with sulfur (atomic weight 32) . While no direct comparative biological data is available, the increased nucleophilicity and lower pKa of the thiol group compared to the alcohol group are well-established class-level properties. This change fundamentally alters the compound's reactivity, enabling participation in reactions like thiol-ene click chemistry and disulfide bond formation, which are inaccessible to the alcohol analog . The density also changes from 1.152 g/mL for the alcohol to an unreported value for the thiol, but the molecular weight change is a definitive differentiation point for procurement based on synthetic strategy .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 129.18 g/mol |
| Comparator Or Baseline | (3-methylisoxazol-5-yl)methanol: 113.12 g/mol |
| Quantified Difference | 16.06 g/mol increase |
| Conditions | Standard atomic weight calculation |
Why This Matters
The specific molecular weight is critical for accurate reagent calculation in synthesis and for identification via mass spectrometry.
